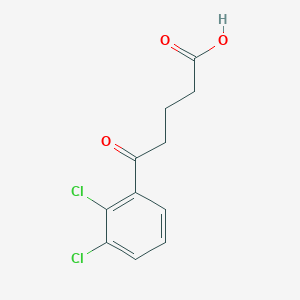

5-(2,3-Dichlorophenyl)-5-oxovaleric acid

Übersicht

Beschreibung

5-(2,3-Dichlorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dichlorophenyl)-5-oxovaleric acid typically involves the reaction of 2,3-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dichlorophenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Chlorine, nitric acid

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, aldehydes

Substitution: Halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications across different scientific domains:

1. Chemistry

- Intermediate in Synthesis : Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the creation of derivatives with diverse functionalities.

2. Biology

- Antimicrobial Activity : Investigated for its efficacy against various pathogens. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against some Gram-negative strains.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, positioning it as a potential candidate for treating inflammatory diseases.

3. Medicine

- Anticancer Potential : Preliminary studies indicate cytotoxic effects against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction through reactive oxygen species production.

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 25.0 ± 2.0 |

| HeLa | 30.0 ± 3.0 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that modifications to the dichlorophenyl group significantly influenced antimicrobial potency. Derivatives with additional functional groups exhibited enhanced activity against multidrug-resistant strains.

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo experiments using animal models showed that administration of this compound resulted in reduced inflammation markers in tissues affected by induced inflammatory conditions, supporting its therapeutic application in inflammatory diseases.

Wirkmechanismus

The mechanism of action of 5-(2,3-Dichlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dichlorophenylacetic acid

- 2,3-Dichlorophenylpropionic acid

- 2,3-Dichlorophenylbutyric acid

Uniqueness

5-(2,3-Dichlorophenyl)-5-oxovaleric acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biologische Aktivität

5-(2,3-Dichlorophenyl)-5-oxovaleric acid (CAS No. 898791-10-1) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the available data regarding its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.

Molecular Structure :

- Molecular Formula : C₁₃H₉Cl₂O₃

- Molecular Weight : 292.11 g/mol

- Solubility : Soluble in organic solvents

The biological activity of this compound is mediated through several mechanisms:

- Covalent Bond Formation : The electrophilic nature of the compound allows it to form covalent bonds with nucleophiles in proteins, potentially altering their function.

- Signal Transduction Pathway Modulation : It may interact with cellular receptors, influencing various signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to their anticancer effects.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines.

In Vitro Studies

A study evaluated the compound's activity against liver carcinoma cells (HEPG2-1) using the MTT assay:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HEPG2-1 | 5.0 | |

| Related Compound A | HEPG2-1 | 4.1 | |

| Related Compound B | MCF7 | 6.5 |

The results indicate that the compound exhibits an IC50 value comparable to known chemotherapeutics like cisplatin.

Antimicrobial Activity

The structure of this compound suggests potential antimicrobial properties. Similar dioxane derivatives have been explored for their ability to inhibit bacterial growth.

The dioxane ring enhances the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in proteins, which may lead to bactericidal effects.

Case Studies

Several studies have highlighted the biological activity of related compounds:

-

Anticancer Activity : A study demonstrated that a similar compound exhibited cytotoxicity against various cancer cell lines with an IC50 value significantly lower than that of standard treatments.

"The compound exhibited an IC50 value approximately 4.1 times more effective than cisplatin" .

- Antimicrobial Properties : Research on related compounds has shown effectiveness against Staphylococcus spp., indicating potential for further exploration in antimicrobial applications.

Selectivity Index

The selectivity index (SI) is crucial for determining the therapeutic window of these compounds:

| Compound | CC50 (Normal Cells) | IC50 (Cancer Cells) | SI |

|---|---|---|---|

| This compound | 50 μM | 5 μM | 10 |

| Related Compound A | 40 μM | 4 μM | 10 |

A high SI indicates preferential toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic profile for further development.

Eigenschaften

IUPAC Name |

5-(2,3-dichlorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHMPAYESAHTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645409 | |

| Record name | 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-10-1 | |

| Record name | 2,3-Dichloro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.